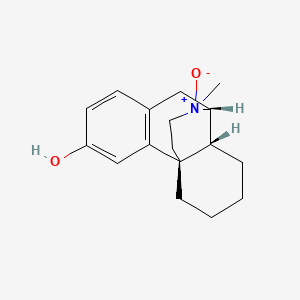

LPT N-Oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

(1R,9R,10R)-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO2/c1-18(20)9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+,18?/m0/s1 |

InChI Key |

NOWSSEWFWRADOM-PKWDIUTOSA-N |

Isomeric SMILES |

C[N+]1(CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)[O-] |

Canonical SMILES |

C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of Lpt N Oxide

Diverse Synthetic Routes to N-Oxide Compounds

The synthesis of N-oxides is a fundamental transformation in organic chemistry, with a variety of methods developed to achieve this conversion. These methods often involve the oxidation of the corresponding nitrogen-containing precursor.

Oxidative Approaches to LPT N-Oxide Formation

The direct oxidation of a tertiary amine is the most common method for the preparation of amine N-oxides. wikipedia.org A range of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a widely used reagent, both in academic research and for industrial-scale production. wikipedia.orgasianpubs.org Peroxy acids, such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA), are also effective oxidants for the formation of N-oxides. wikipedia.orggoogle.comwikipedia.org For instance, the synthesis of pyridine-N-oxide can be achieved by reacting pyridine (B92270) with m-chloroperoxybenzoic acid in a solvent like dichloromethane. google.com Other less common but specialized oxidizing agents include Caro's acid. wikipedia.org

The choice of oxidant and reaction conditions can be influenced by the substrate's properties. For example, the oxidation of tertiary amines with molecular oxygen often requires harsh conditions, such as high pressure and elevated temperatures. acs.org Therefore, milder reagents like hydrogen peroxide or peroxyacids are generally preferred. acs.org The synthesis of N-oxides from N-containing heterocyclic compounds can also be carried out using hydrogen peroxide in glacial acetic acid. google.com In some cases, catalysts such as ruthenium trichloride (B1173362) with molecular oxygen or tungstate-exchanged layered double hydroxides with aqueous hydrogen peroxide can facilitate the N-oxidation of tertiary amines. researchgate.net

| Oxidizing Agent | Substrate Type | Typical Conditions | Reference(s) |

| Hydrogen Peroxide | Tertiary aliphatic amines, aromatic N-heterocycles | Aqueous or organic solvent, often with a catalyst | wikipedia.orgasianpubs.orgacs.orggoogle.comresearchgate.net |

| Peroxyacids (e.g., m-CPBA) | Tertiary amines, pyridines | Organic solvent (e.g., dichloromethane) | wikipedia.orggoogle.comwikipedia.org |

| Molecular Oxygen | Tertiary amines | High pressure, elevated temperature, often with a catalyst | acs.orgresearchgate.net |

Chemo- and Regioselective N-Oxidation Strategies

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules. In the context of N-oxidation, selectivity is influenced by the electronic and steric properties of the nitrogen atom. The chemoselectivity of oxidation reactions using reagents like hydrogen peroxide is often determined by the basicity of the amine. acs.org

For molecules with multiple nitrogen atoms or other oxidizable functional groups, selective N-oxidation presents a challenge. The use of specific reagents and catalysts can help direct the oxidation to the desired nitrogen atom. For example, dimethyldioxirane (B1199080) (DMD) has been shown to be a chemoselective oxidant, allowing for the N-oxidation of heterocyclic aromatic amines and anilines in the presence of carbon-carbon double bonds. researchgate.net The development of chiral N-oxides often involves diastereoselective oxidation of precursor molecules, such as proline derivatives. liverpool.ac.uk

Chemical Transformations Involving the N-Oxide Moiety

The N-oxide functional group is not merely a passive moiety; it actively participates in a variety of chemical reactions, making N-oxides valuable intermediates in organic synthesis. researchgate.net

Reduction Mechanisms of this compound

The reduction of N-oxides to the corresponding tertiary amines is a fundamental transformation. tandfonline.com Various reducing agents have been developed for this purpose, ranging from metal-based systems to catalytic hydrogenation. Common methods include the use of low-valent titanium, zinc dust with ammonium (B1175870) formate, and indium-based systems. tandfonline.com For instance, a combination of cobalt(II) chloride hexahydrate and indium powder in methanol (B129727) has been shown to be an efficient system for the deoxygenation of a variety of amine N-oxides at room temperature. tandfonline.com

Catalytic methods for N-oxide reduction are also prevalent. Palladium on carbon (Pd/C) with a hydrogen source is a classic example. tandfonline.com Other catalytic systems involve transition metals like rhenium, molybdenum, or palladium in combination with reagents such as triphenylphosphine (B44618) or triethylamine. mdpi.com Elemental sulfur in aqueous methanol has also been reported as a greener alternative for the deoxygenation of N-oxide-containing heteroarenes. researchgate.net

| Reducing System | Substrate Type | Conditions | Reference(s) |

| CoCl₂·6H₂O / Indium | Amine N-oxides | Methanol, room temperature | tandfonline.com |

| Elemental Sulfur | N-oxide containing heteroarenes | Aqueous methanol | researchgate.net |

| Trivalent Phosphorous Compounds | Heteroaromatic N-oxides | Various | mdpi.com |

| Catalytic Hydrogenation (e.g., Pd/C) | Heteroaromatic N-oxides | Hydrogen gas | mdpi.com |

Rearrangement Reactions and Derivative Synthesis

N-oxides can undergo a variety of rearrangement reactions, leading to the formation of new and complex molecular architectures. mvpsvktcollege.ac.inmsu.edu One of the most well-known is the Meisenheimer rearrangement, a thermally driven, sigmatropic rearrangement of tertiary amine N-oxides to O-allyl hydroxylamines. liverpool.ac.uk

Another significant rearrangement is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org This reaction is typically carried out with an acid anhydride (B1165640), such as acetic anhydride or the more reactive trifluoroacetic anhydride. wikipedia.org The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent acs.orgacs.org-sigmatropic rearrangement. wikipedia.org Studies on the Boekelheide rearrangement of pyrimidine (B1678525) N-oxides suggest the potential involvement of radical intermediates. researchgate.net

N-oxides also serve as precursors for the synthesis of various derivatives. For example, treatment of pyridine-N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org These reactions highlight the utility of the N-oxide group in activating the heterocyclic ring for further functionalization.

Role of this compound as a Catalytic Species or Ligand

The unique electronic properties of the N-oxide group, with its highly polar N⁺-O⁻ bond, make these compounds suitable for applications in catalysis, either as catalysts themselves or as ligands for metal catalysts. acs.orgroutledge.com

Heteroaromatic N-oxides can function as mild Lewis bases and are capable of activating Lewis acids, such as halosiloanes, to enhance their nucleophilicity. mdpi.com They have also been shown to amplify the reactivity and selectivity of catalysts in polymerization reactions. For instance, N-oxides can significantly enhance the performance of a lanthanum aminobisphenolate catalyst in the ring-opening polymerization of rac-β-butyrolactone. rsc.org

As ligands, N-oxides coordinate to metal ions primarily through the oxygen atom. wikipedia.orgias.ac.in The coordination chemistry of pyridine-N-oxides with transition metals has been extensively studied, leading to the formation of complexes with various geometries. wikipedia.org These complexes have found applications in diverse areas. For example, lutidine-derived pincer iridium complexes have been shown to catalyze the hydrogenation of nitrous oxide. acs.org Furthermore, N-oxide ligands, in combination with pyridinic nitrogen groups, are being computationally explored for their potential in the selective separation of lanthanides. nih.gov The ability of N-oxides to form stable complexes is also influenced by substituents on the heterocyclic ring, which can modify their complexing properties. nih.gov

Metabolic and Biotransformation Pathways of Lpt N Oxide

Enzymatic N-Oxidation in Biological Systems

The introduction of an N-oxide moiety to a tertiary amine is a common metabolic pathway for many pharmaceuticals. This process is primarily mediated by two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs).

The formation of N-oxide metabolites from tertiary nitrogen-containing drugs is a major metabolic route. capes.gov.br This N-oxidation is carried out by both cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. capes.gov.br While CYPs are known for a wide range of oxidative reactions, FMOs specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms. plos.orgucl.ac.uk

In the context of morphinan (B1239233) alkaloids, which share a structural backbone with LPT N-Oxide, both CYP and FMO enzymes play significant roles. For instance, the N-demethylation of morphine to normorphine is primarily catalyzed by CYP3A4. pharmgkb.orgpharmgkb.org The N-oxidation of other opioids, such as oxycodone, has been shown to be mediated by FMOs. nih.gov Given the structural similarities, it is plausible that the formation of this compound from its parent tertiary amine involves both CYP and FMO systems. The relative contribution of each enzyme system can vary depending on the specific substrate and the tissue in which the metabolism occurs. ucl.ac.uk FMO3 is the most abundant FMO isoform in the adult human liver and is a key enzyme in the N-oxidation of many xenobiotics. ucl.ac.uk

| Enzyme Family | Specific Enzyme (Example) | Metabolic Reaction | Relevance to this compound |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | N-demethylation | Likely involved in the metabolism of the parent compound and potential downstream metabolites of this compound. pharmgkb.orgpharmgkb.org |

| Cytochrome P450 | CYP2D6 | O-demethylation | Metabolizes other morphinans like codeine and dextromethorphan; its role in this compound metabolism is possible. nih.govnih.gov |

| Flavin-Containing Monooxygenase | FMO3 | N-oxidation | A primary candidate for the formation of this compound from its tertiary amine precursor. ucl.ac.uknih.gov |

| Quinone Reductase | NQO1 | Reduction of N-oxides | Potentially involved in the reduction of this compound back to its parent compound. nih.gov |

| Aldehyde Oxidase | AOX1 | Reduction of N-oxides | Another enzyme capable of reducing N-oxide metabolites. nih.gov |

The gut microbiota possesses a vast and diverse enzymatic machinery capable of metabolizing a wide array of xenobiotics, including morphinan alkaloids. Several bacterial and fungal species have been shown to biotransform opioids. For instance, Pseudomonas putida M10 can metabolize morphine and codeine into their respective oxidized products, morphinone (B1233378) and codeinone, which are then further converted to hydromorphone and hydrocodone. oup.com Other microbial transformations of morphinans include hydroxylation, such as the conversion of morphine to 14-hydroxymorphine (B13426287) by Arthrobacter sp. oup.com

The biotransformation of thebaine, a morphinan alkaloid, by Mucor piriformis results in N-demethylation to northebaine as the major metabolite, with isomeric thebaine N-oxides as minor products. researchgate.net This indicates that microorganisms are capable of both forming and potentially further metabolizing N-oxide derivatives of morphinans. Anaerobic gut microbes in guinea pigs have been shown to be involved in the conversion of morphinone and its glutathione (B108866) adduct to dihydromorphinone. jst.go.jp These findings suggest that this compound could be a substrate for various microbial enzymes, leading to a range of metabolites depending on the specific microbial species present in the gut.

| Microorganism | Substrate | Transformation | Resulting Metabolite(s) | Reference |

|---|---|---|---|---|

| Pseudomonas putida M10 | Morphine, Codeine | Oxidation, Reduction | Morphinone, Codeinone, Hydromorphone, Hydrocodone | oup.com |

| Arthrobacter sp. | Morphine | Hydroxylation | 14-Hydroxymorphine | oup.com |

| Mucor piriformis | Thebaine | N-demethylation, N-oxidation | Northebaine, Thebaine N-oxides | researchgate.net |

| Guinea Pig Gut Microbes | Morphinone, Morphinone-GSH | Reduction | Dihydromorphinone | jst.go.jp |

Interconversion Dynamics and Stability of this compound Metabolites

The stability of N-oxide metabolites is variable. Some N-oxides are chemically stable, while others can be labile and revert to the parent drug under certain conditions. capes.gov.br For example, some isomeric thebaine N-oxides are unstable and can non-enzymatically rearrange. researchgate.net The stability of N-oxide metabolites can also be affected by the sample matrix and handling procedures during analysis. altasciences.com In the case of this compound, its stability and the extent of its interconversion with the parent compound in vivo would be crucial determinants of its pharmacological activity and duration of action. The dynamic interplay between N-oxidation and N-oxide reduction creates a complex metabolic profile that requires careful characterization.

Mechanistic Investigations of Biological Activities of Lpt N Oxide

Interactions with Biomolecular Targets

Enzyme Modulation and Inhibition Profiles

Another example of enzyme modulation by a related N-oxide compound involves the inhibition of trimethylamine (B31210) N-oxide (TMAO) formation. This process is catalyzed by flavin monooxygenase (FMO) enzymes, and inhibitors of this pathway can alter the metabolic landscape. nih.govnih.gov While not directly LPT N-Oxide, this illustrates the principle of N-oxides modulating enzyme activity. Furthermore, studies on other N-oxide-containing compounds have demonstrated their ability to affect enzymes involved in critical signaling pathways, such as those regulated by nitric oxide synthase (NOS). frontiersin.org The activity of NOS can be modulated by various factors, leading to changes in NO production and subsequent downstream signaling. nih.gov

| Compound | Target Enzyme | Inhibition/Modulation | IC50 Value |

| Furoxan derivative (4f) | Cysteine Protease CPB | Inhibition | 4.5 μM nih.gov |

| Dimethyl-1-butanol (DMB) | Trimethylamine (TMA) formation | Inhibition | Not specified |

Protein and Nucleic Acid Adduct Formation Mechanisms

The formation of adducts with proteins and nucleic acids is a key mechanism through which this compound and related compounds exert their biological effects. N-oxide species can undergo hydrolysis to form reactive aldehydes and secondary amines. researchgate.net These reactive species can then form covalent adducts with macromolecules like mRNA. researchgate.net Specifically, aldehydes derived from N-oxide degradation can react with nucleobases, such as cytidine, leading to the formation of aldehyde-cytidine adducts. researchgate.net This modification can disrupt the structure and function of nucleic acids. researchgate.net

In the context of proteins, N-oxides can participate in oxotransfer reactions, often catalyzed by transition metals. researchgate.net This reactivity can lead to the modification of protein residues. While direct evidence for this compound forming protein adducts is limited in the provided context, the general reactivity of N-oxides suggests this as a plausible mechanism. For example, the reactive metabolite of acrylamide, glycidamide, readily forms adducts with the N-terminal valine residue of hemoglobin. nih.gov This serves as a parallel example of how a reactive compound can form stable protein adducts.

Furthermore, certain metal complexes containing N-oxide ligands have been shown to bind to DNA through various modes, including non-covalent interactions and monofunctional platination. jscimedcentral.com This interaction can induce conformational changes in the DNA structure. jscimedcentral.com The ability of N-oxide derivatives to interact with and modify both proteins and nucleic acids underscores their complex and multifaceted mechanism of action.

Cellular Response Pathways Modulated by this compound

Perturbations in Intracellular Signaling Cascades

This compound and related compounds are known to perturb several intracellular signaling cascades, primarily through the modulation of nitric oxide (NO) signaling. The release of NO from N-oxide compounds can activate soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). jneurosci.orgnih.gov This cGMP then acts as a second messenger, activating protein kinase G (PKG) and influencing downstream targets. jneurosci.org This NO/cGMP/PKG pathway has been implicated in various cellular processes, including synaptic plasticity. frontiersin.orgjneurosci.org

The Wnt signaling pathway can also be modulated by NO signaling, creating a link between these two crucial cascades. frontiersin.org Wnt signaling can stimulate neuronal nitric oxide synthase (nNOS), leading to NO production and subsequent activation of the sGC/cGMP pathway. frontiersin.org This interplay is important for processes like the formation of multi-innervated spines in neurons. frontiersin.org

Furthermore, NO can influence calcium signaling. It can promote the release of calcium from intracellular stores, a process that can be mediated by a cGMP-dependent cascade involving cyclic ADP ribose. pnas.org This modulation of intracellular calcium levels can, in turn, affect a wide range of cellular functions.

| Signaling Pathway | Key Molecules Involved | Effect of N-Oxide Modulation |

| NO/cGMP/PKG | Nitric Oxide (NO), soluble Guanylyl Cyclase (sGC), cGMP, Protein Kinase G (PKG) | Activation of the pathway, leading to downstream effects. jneurosci.orgnih.gov |

| Wnt Signaling | Wnt proteins, Dishevelled 1 (Dvl1), nNOS | Modulation of the pathway through NO signaling. frontiersin.org |

| Calcium Signaling | Calcium (Ca2+), cGMP, cyclic ADP ribose | Promotion of intracellular calcium release. pnas.org |

Effects on Cellular Growth Regulation and Viability (Preclinical Models)

In preclinical models, this compound and its derivatives have demonstrated significant effects on cellular growth and viability. For instance, certain furoxan derivatives have shown potent cytotoxic activity against various cancer cell lines, including lung carcinoma (A549), ovarian carcinoma (OV-90 and SKOV3), and breast carcinoma (MCF-7). researchgate.net

One specific N-oxide derivative, compound 15, exhibited selective antimicrobial activity against Cutibacterium acnes with a Minimum Inhibitory Concentration (MIC) value of 2 μg/mL. nih.gov This compound's mechanism of action is believed to involve the release of nitric oxide. nih.gov In terms of cell viability, at concentrations up to 0.78 μg/mL, this compound showed cellular viability above 70% in murine macrophages. nih.gov

Conversely, long-term administration of a leupeptin (B1674832) analog, LPTN, in a mouse model of muscular dystrophy did not show improvement in muscle function or histology. physiology.org This study indicated that while the inhibitor was present, the total calpain activity might have been maintained through compensatory mechanisms, such as increased autolysis of m-calpain. physiology.org This highlights the complexity of predicting the in vivo efficacy of enzyme inhibitors based solely on in vitro data.

Preclinical Pharmacological Characterization in In Vitro and In Vivo Models

For example, a furoxan derivative, compound 4f, demonstrated significant antileishmanial activity in both in vitro and in vivo models. nih.gov In vitro, it was effective against L. infantum amastigote forms with an EC50 value of 3.6 μM. nih.gov In an in vivo acute infection model in BALB/c mice, this compound, at a dose of 7.7 mg/Kg, reduced the parasite burden in the liver and spleen by approximately 90%. nih.gov

Another N-oxide derivative, compound 15, was evaluated for its activity against acne vulgaris. nih.gov In vivo studies using Balb/c nude mice inoculated with C. acnes showed that cream and gel formulations of this compound exhibited anti-inflammatory properties comparable to the FDA-approved drug benzoyl peroxide. nih.gov

These preclinical studies are essential for establishing the proof-of-concept for new therapeutic agents and for understanding their potential efficacy and mechanism of action in a whole-organism context. scientificarchives.com

| Compound | Model System | Activity | Key Findings |

| Furoxan derivative (4f) | L. infantum infected BALB/c mice | Antileishmanial | ~90% reduction in parasite load in liver and spleen. nih.gov |

| Compound 15 | C. acnes inoculated Balb/c nude mice | Anti-inflammatory | Comparable activity to benzoyl peroxide. nih.gov |

| LPTN | mdx mouse model of muscular dystrophy | Calpain inhibition | No significant improvement in muscle phenotype. physiology.org |

Organ-Specific Biological Interactions (Excluding Human Clinical Data)

Preclinical research has shed light on the organ-specific biological interactions of this compound and related N-oxide compounds, revealing a range of effects from antimicrobial to enzyme inhibition. These studies, conducted in various non-human models, are crucial for understanding the fundamental mechanisms of action.

In the context of infectious diseases, N-oxide derivatives have been evaluated for their antimicrobial properties. For instance, L-prolinol N-oxide alkyl derivatives have been investigated for their potential as antibiotic adjuvants against Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com These synthetic cyclic N-oxide analogues were compared with commercial acyclic N-oxide derivatives, lauryldimethylamine oxide (LDAO) and tetradecyldimethylamine oxide (TDAO), to assess their antimicrobial efficacy, both alone and in combination with existing antibiotics. mdpi.com Another study synthesized novel carboxamide analogs of pseudane IX and its N-oxide, demonstrating significant antibacterial activity against S. aureus. mdpi.com

The antifilarial efficacy of N-oxides has also been a subject of investigation. The N-oxide of diethylcarbamazine (B1670528) (DEC) demonstrated a more significant suppressive effect on circulating microfilariae of Litomosoides carinii in cotton rats compared to its parent compound, although it did not affect adult worms. nih.gov This suggests a specific interaction with the microfilarial stage of the parasite.

In the realm of enzymology, N-oxides of several tertiary amines with long aliphatic chains have been identified as potent inhibitors of 2,3-epoxysqualene-β-amyrin and -lanosterol cyclases. psu.edu These enzymes are involved in sterol biosynthesis. The N-oxide derivatives consistently showed greater inhibitory potency than their corresponding parent tertiary amines. psu.edu For example, N-(1-n-dodecyl)morpholine N-oxide was shown to inhibit the incorporation of mevalonic acid into sterols in a rat liver cell-free system. psu.edu

Furthermore, certain heterocyclic N-oxides, such as tirapazamine (B611382) derivatives, are known to undergo selective reduction to highly reactive free radicals under hypoxic conditions, leading to DNA damage and cytotoxicity. nih.gov This mechanism is of particular interest in cancer research for targeting hypoxic tumor environments. In the context of Chagas disease, quinoxaline (B1680401) 1,4-di-N-oxide derivatives have shown promising activity against Trypanosoma cruzi. sbq.org.br The presence of the N-oxide group appears to be important for their anti-parasitic action, possibly through bioreduction processes. sbq.org.br

Research into leishmaniasis has identified a furoxan derivative, compound 4f, which contains an N-oxide, as having potent in vivo antileishmanial activity in BALB/c mice infected with Leishmania infantum. plos.org This compound significantly reduced the parasite burden in the liver and spleen. plos.org The proposed mechanism involves the release of nitric oxide and inhibition of the cysteine protease CPB. plos.org

Interactive Table: Organ-Specific Biological Interactions of this compound and Related Compounds (Preclinical)

| Compound Class | Target Organism/System | Specific Interaction | Model System |

| L-prolinol N-oxide alkyl derivatives | Staphylococcus aureus (MRSA) | Antimicrobial activity, antibiotic adjuvant | In vitro |

| Pseudane IX N-oxide analogs | Staphylococcus aureus | Antibacterial activity | In vitro |

| Diethylcarbamazine N-oxide | Litomosoides carinii (microfilariae) | Suppressive effect on circulating microfilariae | Cotton rats |

| Tertiary amine N-oxides | 2,3-epoxysqualene cyclases | Enzyme inhibition | Rat liver cell-free system |

| Quinoxaline 1,4-di-N-oxides | Trypanosoma cruzi | Anti-parasitic activity | In vitro |

| Furoxan derivative (4f) | Leishmania infantum | Reduced parasite burden in liver and spleen | BALB/c mice |

Comparative Biological Activity of this compound and Related Structures

The biological activity of N-oxide compounds is often significantly different from their parent amine structures. Comparative studies have consistently demonstrated that the N-oxidation of tertiary amines can lead to enhanced biological effects.

A key finding is that N-oxide derivatives are systematically more potent inhibitors of 2,3-epoxysqualene-β-amyrin and -lanosterol cyclases than their parent tertiary amines. psu.edu This increased potency is a crucial aspect of their biological activity. Within this class of compounds, further structural modifications also play a role. For instance, N,N-diethylamines were found to be more inhibitory than the corresponding N,N-dimethyl products. psu.edu The length of the alkyl chain and the presence of double bonds were also identified as important factors for inhibitory activity in the N,N-dimethylamine series. psu.edu

In the context of antifilarial drugs, a comparative study of the N-oxides of diethylcarbamazine (DEC), centperazine, and another analogue (CDRI Comp. 72/70) was conducted. nih.gov Among the three, only the N-oxide of DEC showed a significantly more suppressive effect on circulating microfilariae compared to its parent compound. nih.gov The other two N-oxides were found to be inactive, highlighting the specificity of the structural requirements for enhanced activity upon N-oxidation. nih.gov

Similarly, in the realm of antibacterial agents, novel N-hydroxy derivatives of pseudane IX analogs exhibited higher activity against S. aureus compared to their reduced counterparts. mdpi.com This suggests that the N-oxide or N-hydroxy functionality is critical for their antibacterial potency.

The study of quinoxaline 1,4-di-N-oxide derivatives in the context of Chagas disease also underscores the importance of the N-oxide moiety. The presence of the N-oxide group was found to significantly potentiate the activity against T. cruzi. sbq.org.br This potentiation is thought to be linked to a bioreduction or metabolization process of these groups by specific enzymes within the parasite. sbq.org.br

These comparative analyses reveal that the introduction of an N-oxide group is not a universally enhancing modification. The resulting change in biological activity is highly dependent on the specific parent molecule and the biological target.

Interactive Table: Comparative Biological Activity of N-Oxides and Parent Compounds

| N-Oxide Compound | Parent Compound | Biological Activity | Comparative Finding |

| Tertiary amine N-oxides | Tertiary amines | Inhibition of 2,3-epoxysqualene cyclases | N-oxides are systematically more potent inhibitors. psu.edu |

| Diethylcarbamazine N-oxide | Diethylcarbamazine (DEC) | Antifilarial (microfilariae suppression) | N-oxide of DEC showed significantly more suppressive effect. nih.gov |

| Centperazine N-oxide | Centperazine | Antifilarial | N-oxide was inactive. nih.gov |

| CDRI Comp. 72/70 N-oxide | CDRI Comp. 72/70 | Antifilarial | N-oxide was inactive. nih.gov |

| Pseudane IX N-oxide analogs (N-hydroxy derivatives) | Pseudane IX analogs (reduced counterparts) | Antibacterial (S. aureus) | N-hydroxy derivatives showed higher activity. mdpi.com |

| Quinoxaline 1,4-di-N-oxides | Quinoxaline derivatives | Anti-Trypanosoma cruzi activity | N-oxide moiety significantly potentiated the activity. sbq.org.br |

Structure Activity Relationships Sar and Rational Design of Lpt N Oxide Analogs

Elucidation of Structural Determinants for Biological Activity

The biological effects of LPT N-Oxide and its analogs are intrinsically linked to their structural features. Key to this is the N-oxide group, which can significantly alter a molecule's properties. The polarity of the N+–O– bond allows for the formation of strong hydrogen bonds, which can be critical for receptor binding and other biological interactions. acs.org Depending on the substituents present, these N-oxides can be either biologically inert or reactive. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgmdpi.com This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery. wikipedia.org

For N-oxide compounds, QSAR models can help elucidate the specific physicochemical properties that govern their biological effects. researchgate.net These models often incorporate various molecular descriptors, such as electronic properties, steric factors, and lipophilicity, to build a predictive model. The success of a QSAR model heavily relies on the quality of the input data, the selection of appropriate descriptors, and rigorous statistical validation. wikipedia.org For instance, a QSAR study on metal oxide nanoparticles successfully predicted their inflammatory potential based on physicochemical properties, demonstrating the power of this approach in assessing the biological impact of compounds. nih.gov

Table 1: Key Parameters in QSAR Modeling of N-Oxide Compounds

| Parameter | Description | Relevance to this compound |

| Electronic Descriptors | Describe the electronic properties of the molecule, such as charge distribution and dipole moment. | The polar N-oxide bond is a key electronic feature influencing interactions. acs.org |

| Steric Descriptors | Relate to the size and shape of the molecule. | The size and shape of substituents can affect how the molecule fits into a biological target. |

| Hydrophobicity Descriptors | Quantify the lipophilicity of the molecule. | Influences membrane permeability and distribution within the body. nih.gov |

| Topological Descriptors | Describe the connectivity of atoms within the molecule. | Can capture subtle structural features that impact activity. |

Influence of Substituent Effects on Reactivity and Biological Function

The nature and position of substituents on the this compound scaffold can dramatically alter its reactivity and biological function. bibliotekanauki.pl Substituents can exert their influence through electronic effects (both inductive and resonance) and steric hindrance.

Electron-donating groups can increase the electron density on the N-oxide oxygen, potentially enhancing its ability to act as a hydrogen bond acceptor. researchgate.net Conversely, electron-withdrawing groups can decrease this electron density, which might be beneficial for certain biological activities where the N-oxide acts as an oxidizing agent. For example, in a study of benzonitrile (B105546) N-oxide derivatives, the presence of electron-releasing substituents increased the reaction rate of cycloaddition reactions, while electron-withdrawing groups had a minimal effect. bibliotekanauki.pl

The steric bulk of substituents can also play a crucial role. Large, bulky groups can hinder the approach of the molecule to its biological target, thereby reducing its activity. Conversely, in some cases, steric hindrance can be used to improve selectivity for a particular target.

Design Principles for Modulating this compound Properties

The insights gained from SAR and QSAR studies provide a rational basis for the design of new this compound analogs with tailored properties.

Strategies for Enhancing or Attenuating Specific Biological Effects

Modifying the structure of this compound allows for the fine-tuning of its biological activity. Strategies to enhance or attenuate specific effects often involve a delicate balance of modifying electronic and steric properties. acs.org

For instance, to enhance a particular biological effect, one might introduce substituents that are known to favor the desired interaction. This could involve adding groups that increase hydrogen bonding capacity or improve the molecule's fit within a specific binding pocket. Research on quinoxaline (B1680401) derivatives has shown that the introduction of electron-releasing groups can increase anticancer activity, while electron-withdrawing groups tend to decrease it. mdpi.com

Conversely, to attenuate an undesirable side effect, one could introduce modifications that disfavor the interaction responsible for that effect. This might involve adding bulky groups to sterically block an unwanted binding event or altering the electronic properties to reduce reactivity with off-target molecules.

Table 2: Research Findings on Modulating N-Oxide Properties

| Modification Strategy | Observed Effect | Potential Application for this compound | Reference |

| Introduction of electron-releasing groups | Increased reaction rates and biological activity in some systems. | Enhance desired therapeutic effects. | bibliotekanauki.pl |

| Introduction of electron-withdrawing groups | Decreased reactivity in some systems. | Reduce off-target effects or toxicity. | bibliotekanauki.pl |

| Altering steric bulk | Can either increase or decrease activity depending on the target. | Improve selectivity and reduce side effects. | acs.org |

| Modification of lipophilicity | Affects absorption, distribution, metabolism, and excretion (ADME) properties. | Optimize pharmacokinetic profile. | nih.gov |

Development of Targeted this compound Derivatives

A key goal in modern drug design is the development of targeted therapies that act specifically on diseased cells or tissues, minimizing damage to healthy ones. For this compound, this could be achieved by designing derivatives that are selectively activated under specific physiological conditions, such as the hypoxic environment found in many tumors. nih.gov

One approach is to design prodrugs that are inactive until they are metabolized to the active form at the target site. N-oxides are particularly well-suited for this, as they can be reduced to the corresponding parent amine under hypoxic conditions by enzymes like cytochrome P450 reductases. acs.orgnih.gov This strategy has been explored for various anticancer agents. acs.org

Another strategy involves conjugating this compound to a targeting moiety, such as an antibody or a ligand for a specific receptor that is overexpressed on cancer cells. This would deliver the drug preferentially to the target cells, increasing its efficacy and reducing systemic toxicity. The development of chiral DMAP-N-oxide derivatives for asymmetric synthesis highlights the potential for creating highly specialized and targeted chemical tools. imperial.ac.uk

Advanced Analytical and Characterization Methodologies for Lpt N Oxide

Chromatographic Separation and Identification

Chromatographic techniques are pivotal for separating LPT N-Oxide from impurities and for its initial identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound. This method separates components in a liquid sample, allowing for the detection and quantification of impurities. The process involves a mobile phase, in which the sample is dissolved, and a stationary phase, through which the sample is passed. Different components of the sample interact with the stationary phase to varying degrees, causing them to elute at different times and enabling their separation.

For N-oxides, such as in the case of lipids used in nanoparticle delivery systems, HPLC is crucial for monitoring purity levels, which are often expected to be above 99%. The use of a Charged Aerosol Detector (HPLC-CAD) can be employed for the evaluation of by-products. In the context of chiral compounds like levofloxacin-N-oxide, specific HPLC methods have been developed to achieve baseline separation of enantiomers, which is critical for purity testing. A photodiode array (PDA) detector is commonly used to assess peak purity by measuring ultraviolet (UV) absorbance across a peak to identify any spectral variations that might indicate the presence of co-eluting impurities.

Table 1: Illustrative HPLC Parameters for N-Oxide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 325 nm) |

| Column Temperature | 40 °C |

Note: These are example parameters and would be optimized for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is invaluable for the structural elucidation and quantification of this compound. LC-MS/MS is particularly useful for analyzing non-volatile, thermally labile, and polar compounds.

This technique can effectively distinguish between N-oxides and their hydroxylated metabolites. Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can provide distinct fragmentation patterns. For instance, under APCI-MS conditions, N-oxides typically produce characteristic [M+H-O]+ ions, which are not observed for hydroxylated metabolites. Validated LC-MS/MS methods have been successfully developed for the sensitive and robust quantification of other N-oxides, like trimethylamine (B31210) N-oxide (TMAO) and usaramine (B25058) N-oxide, in biological matrices. These methods demonstrate excellent linearity and accuracy over a defined concentration range.

Table 2: Example LC-MS/MS Settings for N-Oxide Quantification

| Parameter | Setting |

|---|---|

| Chromatography | UPLC BEH C18 Column |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile/methanol (B129727) |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Linear Range | e.g., 1–2,000 ng/mL |

Note: These settings are illustrative and require specific optimization for this compound.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural confirmation of this compound. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial arrangement of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for complete structural characterization.

1D NMR, particularly ¹H NMR, gives insights into the different proton environments within the molecule. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is crucial for unambiguous structure elucidation. The chemical shifts and coupling constants observed in the NMR spectra serve as a fingerprint for the compound. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute concentration and purity of a substance without the need for an identical reference standard.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for the functional group analysis and preliminary characterization of this compound.

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. When a sample is irradiated with UV-visible light (typically 200-800 nm), molecules with chromophores (light-absorbing groups) will absorb energy at specific wavelengths, corresponding to the promotion of an electron to a higher energy orbital. The resulting spectrum, a plot of absorbance versus wavelength, can indicate the presence of conjugated systems and other chromophoric functional groups.

Infrared Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When irradiated, the chemical bonds within the molecule vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present, such as C=O, N-O, C-H, and O-H. The IR spectrum provides a unique "fingerprint" of the molecule, which is useful for confirming its identity and the presence of the N-oxide functional group.

Advanced Techniques for Metabolite Profiling and Impurity Analysis

The comprehensive analysis of this compound necessitates the use of advanced techniques for profiling its metabolites and identifying impurities. Impurity profiling is critical for ensuring the safety and efficacy of pharmaceutical compounds, as even trace amounts of impurities can have significant effects.

Hyphenated techniques such as LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) are at the forefront of impurity identification. These methods allow for the separation of complex mixtures and the subsequent identification of individual components based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

For metabolite profiling, LC-MS/MS is a widely used technique to identify and quantify metabolites in various biological matrices. This is essential for understanding the biotransformation of this compound. Advanced analytical workflows may also incorporate other sophisticated instrumentation, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for detecting elemental impurities. The integration of these advanced analytical methodologies provides a thorough and reliable framework for the comprehensive characterization of this compound and its related substances.

Untargeted Metabolomics Approaches for N-Oxide Detection

Untargeted metabolomics serves as a powerful, hypothesis-generating tool for obtaining a comprehensive snapshot of all detectable small molecules, including this compound, in a biological sample. This global analytical approach is not biased toward pre-selected analytes, making it ideal for discovering novel biomarkers and understanding the broader metabolic impact of a compound. The primary objective is to capture the widest possible range of metabolites, providing a detailed view of the metabolome.

The process begins with the analysis of biological samples using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC). LC-HRMS is particularly prevalent for its ability to detect a wide array of structurally diverse metabolites across a broad concentration range. The raw data generated is a complex set of features, each defined by its mass-to-charge ratio (m/z), retention time, and intensity. Sophisticated data processing software is then used to align peaks, detect features, and perform statistical analysis to identify significant differences between sample groups.

Metabolite identification is a challenging yet crucial step in the untargeted metabolomics workflow. It often involves matching the experimental mass spectra against spectral libraries and databases. While this approach is rapid, it is limited by the scope of existing libraries.

Research Findings from Untargeted Metabolomics:

While specific studies on this compound using untargeted metabolomics are not publicly available, the general methodology allows for the detection and relative quantification of N-oxides. In a typical untargeted study, the presence of this compound would be flagged as a feature with a specific m/z and retention time. The table below illustrates hypothetical data from such an analysis, highlighting key characteristics that would be used for its initial identification.

| Parameter | Observation | Significance |

| Mass-to-Charge Ratio (m/z) | [Exact m/z of protonated this compound] | A fundamental and highly accurate identifier in mass spectrometry. |

| Retention Time (RT) | [Typical RT for this compound on a C18 column] | Provides chromatographic separation information, distinguishing it from isomers. |

| Isotopic Pattern | Matches theoretical isotopic distribution for the elemental formula of this compound. | Confirms the elemental composition of the detected ion. |

| Fold Change | Variable, depending on the biological condition being studied. | Indicates up- or down-regulation in response to stimuli. |

| Statistical Significance (p-value) | < 0.05 | Denotes a statistically significant change between study groups. |

This table presents representative data for illustrative purposes.

Identification and Characterization of Process-Related N-Oxide Impurities

The synthesis of any pharmacologically active compound is a multi-step process that can introduce various impurities. These process-related impurities can originate from starting materials, intermediates, reagents, by-products of side reactions, or degradation products. The identification and characterization of these impurities are essential for controlling the quality and safety of the final drug substance. N-oxides, such as this compound, can themselves be impurities resulting from the oxidation of a parent amine compound.

The process of identifying an unknown impurity typically begins with high-performance liquid chromatography (HPLC), which separates the various components of the drug substance. If an unknown peak is detected, its retention time is compared against known reference standards of precursors and intermediates. If no match is found, the impurity is isolated for structural elucidation. Techniques for isolation include preparative HPLC and flash chromatography.

Once isolated, the structure of the impurity is determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS provides information about the molecular weight and fragmentation pattern, while NMR offers detailed insights into the molecular structure, including the connectivity of atoms.

Detailed Research Findings on Impurity Characterization:

In the context of this compound, process-related impurities could include isomers, products of incomplete oxidation, or further degradation products. A forced degradation study, where the drug substance is exposed to harsh conditions like strong oxidation, can be used to intentionally generate and identify potential impurities. For instance, a study on another compound identified an N-oxide impurity that was formed under oxidative stress.

The table below outlines common analytical techniques and the type of information they provide in the characterization of a hypothetical process-related impurity of this compound.

| Analytical Technique | Information Obtained | Example Finding for a Hypothetical Impurity |

| HPLC-UV | Retention time, UV absorbance profile. | A peak at a relative retention time of 0.85 compared to the main this compound peak. |

| LC-MS/MS | Molecular weight and fragmentation pattern of the impurity. | A parent ion with a specific m/z and key fragment ions indicating a structural modification. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine the elemental formula. | An elemental formula differing from this compound by a specific functional group. |

| ¹H NMR Spectroscopy | Information on the number and environment of protons in the molecule. | Chemical shifts and coupling constants revealing a change in the aromatic or aliphatic region. |

| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. | Presence or absence of carbon signals corresponding to a specific structural change. |

This table presents representative data for illustrative purposes.

Computational Chemistry and Molecular Modeling of Lpt N Oxide

Quantum Mechanical Studies of Electronic Structure

Density Functional Theory (DFT) and ab initio calculations are powerful quantum chemical methods used to investigate the electronic structure and energetics of molecules. arxiv.orgarxiv.orgresearchgate.net These approaches are particularly useful for characterizing the N-O bond in amine N-oxides, providing data on bond lengths, vibrational frequencies, and bond dissociation energies (BDEs). nih.gov The choice of functional and basis set is crucial, with methods like B3LYP and M06 often employed for their balance of accuracy and computational cost. nih.gov

A computational analysis of various amine N-oxides reveals that the N-O bond strength can vary significantly depending on the molecular structure. nih.gov For instance, the BDE for the N-O bond in pyridine (B92270) N-oxide is calculated to be substantially higher than that in trimethylamine (B31210) N-oxide, a difference attributed to resonance stabilization effects. nih.gov Similar calculations for LPT N-Oxide would elucidate the strength and stability of its N-O bond. A shorter bond length and higher BDE would suggest a more stable N-oxide moiety, influencing its metabolic susceptibility and potential to act as an oxidizing agent.

| Compound | Method/Basis Set | N-O Bond Length (Å) | N-O Bond Dissociation Enthalpy (kcal/mol) |

|---|---|---|---|

| Trimethylamine N-oxide | B3LYP/6-31G | 1.391 | 55.2 |

| Pyridine N-oxide | B3LYP/6-31G | 1.265 | 65.8 |

| Trimethylamine N-oxide | M06/6-311G+(d,p) | 1.385 | 59.1 |

| Pyridine N-oxide | M06/6-311G+(d,p) | 1.258 | 73.0 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.orgresearchgate.net

For this compound, calculating the HOMO, LUMO, and the resulting energy gap would provide a quantitative measure of its kinetic stability and reactivity. researchgate.net The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For example, the HOMO is often localized on the oxygen atom of the N-oxide group, indicating its potential as a site for protonation or interaction with electrophiles. The LUMO distribution would highlight electron-deficient regions susceptible to nucleophilic attack. These insights are crucial for predicting potential metabolic transformations and understanding receptor-ligand interactions. chemrxiv.org

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 4.7 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics describes the static electronic properties of a molecule, molecular dynamics (MD) simulations provide a view of its behavior over time. mdpi.com MD simulations are essential for understanding the conformational flexibility of this compound and its interactions within a complex biological environment. mdpi.comaps.org

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. biomedpharmajournal.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function, which typically estimates the free energy of binding (expressed in kcal/mol). mdpi.com

A docking study of this compound would require a three-dimensional structure of a relevant biological target. The simulation would predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between this compound and the receptor's amino acid residues. A lower binding energy score indicates a stronger, more favorable interaction. mdpi.com

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Binding Affinity (ΔG) | Estimated free energy of binding | -9.2 kcal/mol |

| Key Interacting Residues | Amino acids forming significant bonds | Tyr120, Phe250, Ser124 |

| Types of Interactions | Nature of the intermolecular forces | Hydrogen bond with Ser124, π-π stacking with Phe250 |

| Inhibition Constant (Ki) | Calculated from binding affinity | 150 nM |

This compound, like most organic molecules, is not rigid and can adopt various shapes or conformations. MD simulations track the atomic movements of the molecule over time, allowing for the exploration of its conformational landscape. nih.govresearchgate.net By simulating the molecule in a solvent (typically water) that mimics physiological conditions, researchers can identify the most frequently adopted and energetically stable conformations.

Analysis of the MD trajectory provides key metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Radius of Gyration (Rg) to measure the molecule's compactness. Clustering analysis of the trajectory can group similar conformations, revealing the dominant shapes the molecule assumes in solution. This information is vital for understanding how this compound might adapt its shape to fit into a receptor's binding pocket.

Future Research Directions and Emerging Applications of Lpt N Oxide

Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of N-oxides, typically achieved by the oxidation of tertiary amines, is a cornerstone of their development. acs.org While traditional methods using reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) are effective, current research is heavily focused on developing more efficient, safer, and environmentally benign "green" methodologies. google.comorgsyn.orgchem-station.com

Key areas of innovation include:

Catalytic Systems: The use of catalysts like methyltrioxorhenium (MTO) allows for efficient oxidation under milder conditions. chem-station.com Other systems employ titanium silicalite (TS-1) in packed-bed microreactors, enabling continuous flow processes that are safer and highly efficient, with catalysts remaining active for extended periods. organic-chemistry.org

Green Oxidants: Research emphasizes replacing potentially hazardous per-acids with safer oxygen sources. acs.org Urea-hydrogen peroxide (UHP) and sodium percarbonate are stable, inexpensive, and effective solid-state oxidants for generating N-oxides. organic-chemistry.org

Energy-Efficient Methods: Microwave-assisted synthesis represents a significant advancement, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating. encyclopedia.publew.romdpi.com This method aligns with green chemistry principles by minimizing energy consumption. paperpublications.orgacs.org

Solvent-Free and Alternative Solvents: To reduce environmental impact, solvent-free methods, such as mechanochemical grinding, are being explored. encyclopedia.pubmdpi.com The use of safer, recoverable solvents like water or acetone (B3395972) is also a key strategy. paperpublications.org A patented method describes using glacial acetic acid as a solvent, which participates in the reaction to form peracetic acid in situ with the addition of hydrogen peroxide, eliminating the need for a separate catalyst. google.com

| Method | Catalyst/Reagent | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Acetic Anhydride (B1165640) | Rapid reaction times (minutes vs. hours), high yields, energy efficient. | lew.romdpi.com |

| Flow Chemistry | Titanium Silicalite (TS-1) / H₂O₂ | High efficiency, enhanced safety, catalyst longevity (>800 hours). | organic-chemistry.org |

| Catalytic Oxidation | Methyltrioxorhenium (MTO) / UHP | Mild reaction conditions, high efficiency. | chem-station.com |

| Green Oxidation | Sodium Percarbonate / Rhenium Catalysts | Use of a safe, solid oxygen source, excellent yields. | organic-chemistry.org |

| In Situ Oxidant Generation | H₂O₂ in Glacial Acetic Acid | High yield (>98%) without requiring a separate catalyst, simplifying purification. | google.com |

Exploration of New Biological Target Modulations

The N-oxide motif can significantly alter a molecule's interaction with biological targets compared to its parent amine, leading to novel therapeutic activities. ontosight.ai This has spurred research into N-oxides as modulators of various cellular processes and as agents against a range of diseases. nih.gov

Antimicrobial and Antiparasitic Agents: N-oxide-containing heterocycles, such as quinoxaline (B1680401) di-N-oxides, furoxans, and benzofuroxans, exhibit potent activity against bacteria, tuberculosis, and parasites like Leishmania and Trypanosoma cruzi. nih.govnih.govnih.gov Their mechanism often involves bioreduction in the target organism to produce reactive radicals or nitric oxide (NO), which induces cytotoxicity. nih.gov A benzofuroxan (B160326) derivative, compound 8 , was found to be highly effective against Mycobacterium tuberculosis in vivo, with a mechanism suggested to involve the blockage of translation. nih.gov Similarly, the furoxan derivative 4f showed potent antileishmanial activity by releasing NO and inhibiting the cysteine protease CPB. nih.govplos.org

Enzyme Inhibition: The high electron density on the N-oxide oxygen makes it a strong hydrogen bond acceptor, allowing it to act as a bioisostere for the carbonyl group. nih.gov This property has been exploited to design potent and selective inhibitors of enzymes like Factor Xa, a key component in the blood coagulation cascade. The N-oxide analog of a pyridine-based inhibitor showed significantly increased inhibitory activity and selectivity for FXa over other serine proteases. nih.gov

Modulation of Cellular Processes: The Lymphocyte Proliferation Test (LPT) is a method used to assess cell-mediated immune responses to various agents. nih.gov While the LPT is a diagnostic tool, the underlying principle of modulating lymphocyte activity is a target for therapeutic intervention. N-oxides can influence such complex biological cascades, and their potential to modulate immune responses remains an active area of investigation. For instance, Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory, can be altered by various molecular modulators, presenting a conceptual framework for how N-oxides could be designed to influence neuronal pathways. wikipedia.org

Potential for Prodrug Design and Bioprecursor Development

One of the most promising applications of N-oxides is in prodrug design. nih.gov The N-oxide group can mask the properties of a parent amine drug, altering its solubility, membrane permeability, and toxicity. acs.orgnih.govmdpi.com The prodrug is then converted to the active form in a specific physiological environment.

Hypoxia-Activated Prodrugs (HAPs): Many solid tumors contain regions of low oxygen (hypoxia). The N-oxide moiety can be selectively reduced by enzymes overexpressed in these hypoxic environments, releasing a potent cytotoxic agent directly at the tumor site. acs.orgacs.orgnih.gov This strategy minimizes systemic toxicity. For example, enamine N-oxides have been designed as a modular hypoxia-responsive trigger. acs.orgnih.gov Upon bioreduction under hypoxic conditions, they release a caged drug and generate an electrophilic iminium ion that can react with biological nucleophiles, providing a dual therapeutic action. acs.org

Bioprecursors of Signaling Molecules: Certain heterocyclic N-oxides, such as furoxans, can act as bioprecursors that release nitric oxide (NO) upon metabolic transformation, often mediated by thiols. nih.gov Since NO is a critical signaling molecule involved in vasodilation and neurotransmission, these N-oxides have potential applications in treating cardiovascular diseases and neurological disorders. nih.govwikipedia.org

Improving Drug Properties: N-oxidation can increase the water solubility and decrease the immunogenicity of a parent drug. acs.orgnih.gov It can also prevent undesirable interactions. For tertiary amines that are cationic under physiological conditions, N-oxidation masks the positive charge, which can reduce off-target DNA binding and associated toxicity. mdpi.com

| Prodrug Strategy | N-Oxide Class | Mechanism of Action | Therapeutic Application | Reference(s) |

| Hypoxia-Activated Prodrug (HAP) | Enamine N-Oxides | Selective 2e⁻ bioreduction in hypoxic tumor environments releases a caged cytotoxic drug (e.g., staurosporine). | Oncology | acs.orgnih.gov |

| Hypoxia-Activated Prodrug (HAP) | Heteroaromatic N-Oxides | Enzymatic reduction in hypoxic conditions activates the drug. | Oncology | acs.org |

| Nitric Oxide (NO) Donor | Furoxans, Diazetine N-Oxides | Thiol-mediated biotransformation releases NO, activating the sGC-cGMP pathway. | Cardiovascular Disease, Neuroprotection | nih.gov |

| Toxicity Masking | Tertiary Amine N-Oxides | Masks the cationic charge of the parent amine, reducing DNA binding affinity until in vivo reduction. | General Drug Development | mdpi.com |

Integration with Advanced Delivery Systems (e.g., Nanoparticles)

The integration of N-oxide chemistry with advanced drug delivery systems, particularly nanotechnology, is an emerging frontier. nih.gov This combination aims to enhance therapeutic efficacy, improve targeting, and enable new diagnostic capabilities.

Nanoparticle-Based Delivery: N-oxides can be incorporated into or onto nanoparticles to create sophisticated drug delivery vehicles. acs.org For example, polymers containing N-oxide functionalities exhibit excellent blood compatibility and non-immunogenic properties, making them ideal for creating "stealth" nanoparticles that can evade the immune system and circulate for longer periods. acs.orgnih.gov Iron oxide nanoparticles (IONPs) are being explored for their antimicrobial properties, which could be combined with N-oxide-based drugs to combat resistant infections. mdpi.com

Theranostics: The redox properties of N-oxides make them suitable for developing theranostic agents—systems that combine therapy and diagnostics. The enamine N-oxide motif, used in prodrugs, can also be adapted for imaging. acs.org By attaching a fluorophore instead of a drug, the N-oxide can act as a hypoxia-responsive probe. This would allow for non-invasive imaging to identify hypoxic tumors in patients, thereby selecting those most likely to respond to hypoxia-activated N-oxide prodrugs. acs.orgnih.gov

Surface Engineering: Polymeric N-oxides are valuable for the surface engineering of biomedical implants and materials. Their non-adhesive properties can resist the formation of microbial biofilms, a major cause of implant-associated infections. acs.orgnih.gov

Overcoming Challenges in N-Oxide Research and Development

Despite their vast potential, the development of N-oxide-based therapeutics faces several challenges that are the focus of ongoing research.

Chemical and Metabolic Stability: A significant challenge is the potential for N-oxide metabolites to be unstable and revert to the parent amine in vivo. hyphadiscovery.com This reduction can alter the drug's distribution and pharmacokinetic profile and, in some cases, lead to adverse reactions. hyphadiscovery.com Understanding and controlling this in vivo redox cycling is critical.

Analytical and Synthetic Hurdles: The synthesis of N-oxides requires careful control to avoid side reactions and ensure purity. A common issue is the difficulty of removing residual oxidants, such as hydrogen peroxide, from the final product. acs.org Since H₂O₂ itself has oxidative and antibacterial properties, its presence can confound biological assays. acs.org The development of robust analytical methods to quantify and remove such impurities is essential. acs.org

Predictive Modeling: The biological effects of N-oxidation can be unpredictable. There is a need for better computational and theoretical models to predict how N-oxidation will affect a molecule's properties, including its solubility, membrane permeability, and interaction with biological targets. acs.orgjchemrev.com A deeper molecular understanding is required to move from serendipitous discovery to rational design of N-oxide drugs. acs.orgnih.gov

Environmental and Process-Related Issues: In agricultural applications, nitrous oxide (N₂O) from fertilizers is a significant greenhouse gas. researchgate.nettiktok.com While chemically distinct from the N-oxides used in medicine, this highlights the broader need to understand the environmental lifecycle of all nitrogen compounds. In industrial synthesis, challenges include managing process emissions and developing standardized measurement and control methodologies. thechemicalengineer.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.